The synthesis of methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl bromoacetate with appropriate thienopyridine intermediates under basic conditions. For instance, the compound can be synthesized by heating a thienopyridine derivative with ethyl bromoacetate in the presence of sodium acetate in ethanol .
The technical details often include:
The molecular structure of methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate can be represented using various structural formulas. The compound features:
Data from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy help confirm the structure:
Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions typical for compounds containing both thieno and pyridine functionalities. Notable reactions include:
The mechanism of action for methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine derivatives often involves their interaction with biological targets such as kinases or receptors. For instance:
Data supporting these mechanisms often come from biological assays that demonstrate inhibition potency and selectivity.
Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate exhibits several notable physical and chemical properties:
Relevant data includes:
Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate has significant applications in scientific research:
Heterocyclic compounds constitute the structural foundation of >75% of FDA-approved pharmaceuticals and clinical candidates, valued for their versatile molecular interactions with biological targets [5]. Among these, fused bicyclic systems like thienopyridines—hybrid structures combining thiophene and pyridine rings—occupy a privileged position due to their tunable electronic properties, metabolic stability, and capacity for diverse non-covalent interactions (hydrogen bonding, van der Waals forces, π-π stacking). Thienopyridine isomers, including [2,3-c], [3,2-b], and [3,4-c] variants, exhibit distinct physicochemical profiles and biological activities dictated by their fusion points and ring saturation states. For example, thieno[3,2-b]pyridines demonstrate notable FAK (Focal Adhesion Kinase) inhibition relevant to anticancer drug development [2] [9], while 4,5,6,7-tetrahydrothieno[3,2-b]pyridines emerge as novel fungicide leads [6]. The [2,3-c] fusion type, exemplified by Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate, offers a unique three-dimensional topology advantageous for targeting enzymes and receptors implicated in oncology and CNS disorders.
The partially saturated 4H,5H,6H,7H-thieno[2,3-c]pyridine core provides critical pharmacophoric advantages over planar aromatic counterparts:
Table 1: Key Structural and Physicochemical Properties of Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
Property | Value | Significance |
---|---|---|
CAS Registry Number | 2092786-90-6 | Unique compound identifier |
Molecular Formula | C₁₁H₁₅NO₂S | Elemental composition (MW = 225.31 g/mol) |
SMILES Notation | O=C(C1(CC)C2=C(C=CS2)CCN1)OC | Encodes molecular structure |
Key Functional Groups | Ethyl ester, Tetrahydrothienopyridine, Ethyl substituent at C7 | Governs reactivity, solubility, & target interactions |
Storage Conditions | Cold-chain transportation recommended | Maintains chemical stability |
Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate emerged from systematic efforts to optimize thienopyridine scaffolds for enhanced drug-like properties. Early research focused on simpler thienopyridine carboxylates (e.g., ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate derivatives [3] [4]), revealing promising anticancer and antimicrobial activities but suboptimal metabolic stability. The introduction of a C7-ethyl substituent represented a strategic advancement aimed at:
Synthetic routes evolved from multi-step solvent-based procedures to greener "neat" reactions under microwave/ultrasound irradiation, improving yields and sustainability [7]. By 2025, derivatives incorporating this core demonstrated nanomolar-level activity against human cancer cell lines (liver HUH-7, lung A549, breast MCF7) via FAK inhibition and proteasome pathway disruption, marking a significant milestone in preclinical development [2] [6] [9].
Table 2: Historical Milestones in Thieno[2,3-c]pyridine-Based Drug Discovery
Time Period | Development | Impact |
---|---|---|
Pre-2020 | Synthesis of unsubstituted tetrahydrothieno[2,3-c]pyridine carboxylates | Established basic SAR; revealed moderate bioactivity but poor stability |
2020–2024 | Introduction of C7 alkyl/ester variants (e.g., ethyl ester) | Improved metabolic stability & target affinity; expanded synthetic routes |
2025 | Biological validation of C7-ethyl derivative as FAK/proteasome inhibitor | Demonstrated nanomolar IC₅₀ against cancer lines; identified mechanism |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5